![molecular formula C18H21F2N3O2 B2479736 2-[(1-{[4-(Difluoromethoxy)phenyl]methyl}piperidin-4-yl)oxy]-5-methylpyrimidine CAS No. 2415601-61-3](/img/structure/B2479736.png)
2-[(1-{[4-(Difluoromethoxy)phenyl]methyl}piperidin-4-yl)oxy]-5-methylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1-{[4-(Difluoromethoxy)phenyl]methyl}piperidin-4-yl)oxy]-5-methylpyrimidine is a chemical compound with the molecular formula C18H21F2N3O2 and a molecular weight of 349.3750 This compound is notable for its unique structure, which includes a piperidine ring, a pyrimidine ring, and a difluoromethoxyphenyl group
Méthodes De Préparation
One common synthetic route involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance. Industrial production methods may involve optimizing these synthetic routes to increase yield and reduce costs.
Analyse Des Réactions Chimiques
2-[(1-{[4-(Difluoromethoxy)phenyl]methyl}piperidin-4-yl)oxy]-5-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2-[(1-{[4-(Difluoromethoxy)phenyl]methyl}piperidin-4-yl)oxy]-5-methylpyrimidine has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[(1-{[4-(Difluoromethoxy)phenyl]methyl}piperidin-4-yl)oxy]-5-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxyphenyl group may enhance its binding affinity to these targets, while the piperidine and pyrimidine rings contribute to its overall stability and reactivity. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-[(1-{[4-(Difluoromethoxy)phenyl]methyl}piperidin-4-yl)oxy]-5-methylpyrimidine include other piperidine and pyrimidine derivatives. These compounds may share similar structural features but differ in their functional groups or substituents. For example, compounds with different halogen substituents or variations in the piperidine ring may exhibit different chemical properties and biological activities .
Propriétés
IUPAC Name |
2-[1-[[4-(difluoromethoxy)phenyl]methyl]piperidin-4-yl]oxy-5-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F2N3O2/c1-13-10-21-18(22-11-13)25-16-6-8-23(9-7-16)12-14-2-4-15(5-3-14)24-17(19)20/h2-5,10-11,16-17H,6-9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAKHCZSBAHDMRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OC2CCN(CC2)CC3=CC=C(C=C3)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(3-methylbutyl)-2-[(2-methylphenyl)methyl]-N-(2-methylpropyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2479653.png)
![2-{[2-(6-Chloro-2-pyridinyl)hydrazino]carbonyl}benzenecarboxylic acid](/img/structure/B2479654.png)
![N-[1-Propan-2-yl-3-(3,3,3-trifluoropropoxy)pyrazol-4-yl]prop-2-enamide](/img/structure/B2479657.png)
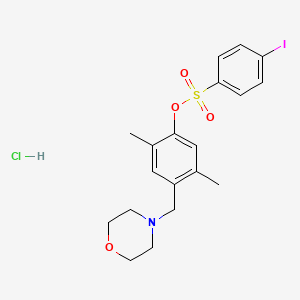
![Methyl 2-(5-bromothiophene-2-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2479661.png)
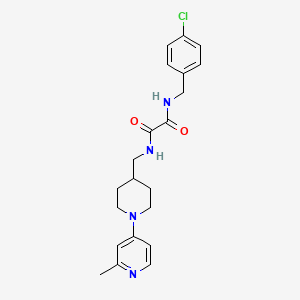
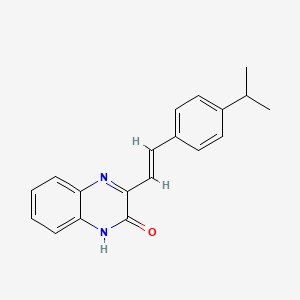
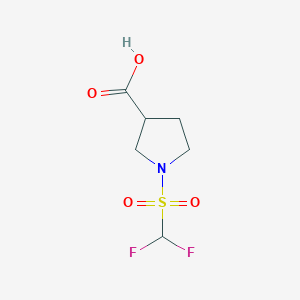
![N-(3-chloro-4-methoxyphenyl)-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamide](/img/structure/B2479667.png)
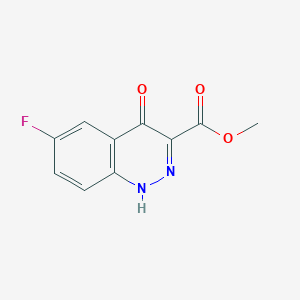
![(E)-methyl 2-(6-(methylsulfonyl)-2-((pyrazine-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2479671.png)
![2-[5-(1-cyclohexanecarbonylazetidin-3-yl)-1,2,4-oxadiazol-3-yl]pyrimidine](/img/structure/B2479673.png)
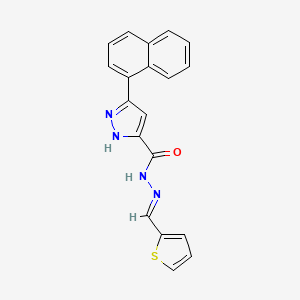
![3-(2-methoxyethyl)-1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2479675.png)
